![molecular formula C21H14N2O2S B14354917 2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole CAS No. 90239-45-5](/img/structure/B14354917.png)
2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a nitrophenyl group and a phenylethenyl group attached to the benzothiazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones. One common method is the reaction of 2-aminobenzothiazole with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
科学研究应用
2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in redox reactions, while the benzothiazole core can engage in π-π interactions with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
2-Phenylbenzothiazole: Lacks the nitrophenyl group, making it less reactive in redox reactions.
2-(3-Nitrophenyl)benzothiazole: Similar structure but lacks the phenylethenyl group, affecting its electronic properties.
2-[2-(4-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole: Similar but with a different position of the nitro group, which can influence its reactivity and interactions.
Uniqueness
2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole is unique due to the combination of the nitrophenyl and phenylethenyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of functional materials and biologically active molecules.
属性
CAS 编号 |
90239-45-5 |
|---|---|
分子式 |
C21H14N2O2S |
分子量 |
358.4 g/mol |
IUPAC 名称 |
2-[2-(3-nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C21H14N2O2S/c24-23(25)17-10-6-7-15(13-17)14-18(16-8-2-1-3-9-16)21-22-19-11-4-5-12-20(19)26-21/h1-14H |
InChI 键 |
HELCBFQWYSITMP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


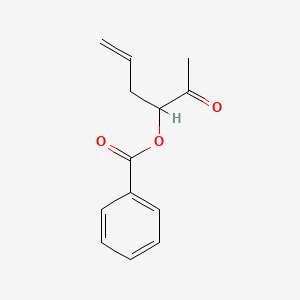
![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)

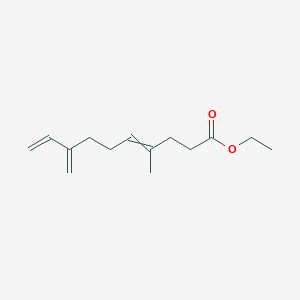
![1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine](/img/structure/B14354856.png)
![2-Methyl-1-oxaspiro[5.5]undec-2-en-4-one](/img/structure/B14354859.png)
![2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14354864.png)
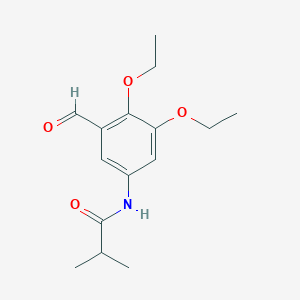
![1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one](/img/structure/B14354889.png)
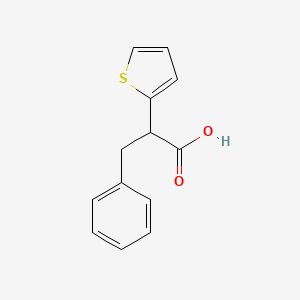
![1,1'-[Ethane-1,2-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14354896.png)

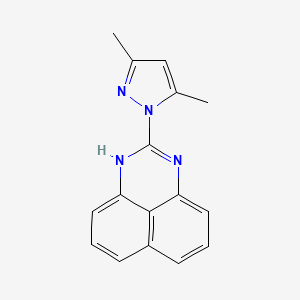
![Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate](/img/structure/B14354907.png)
